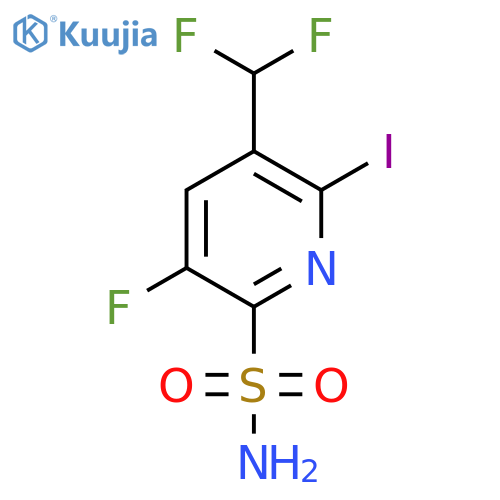Cas no 1806878-30-7 (3-(Difluoromethyl)-5-fluoro-2-iodopyridine-6-sulfonamide)

1806878-30-7 structure
商品名:3-(Difluoromethyl)-5-fluoro-2-iodopyridine-6-sulfonamide
CAS番号:1806878-30-7
MF:C6H4F3IN2O2S
メガワット:352.072842597961
CID:4882116
3-(Difluoromethyl)-5-fluoro-2-iodopyridine-6-sulfonamide 化学的及び物理的性質
名前と識別子
-
- 3-(Difluoromethyl)-5-fluoro-2-iodopyridine-6-sulfonamide
-
- インチ: 1S/C6H4F3IN2O2S/c7-3-1-2(4(8)9)5(10)12-6(3)15(11,13)14/h1,4H,(H2,11,13,14)
- InChIKey: NLYUZYPPSZCSFC-UHFFFAOYSA-N
- ほほえんだ: IC1=C(C(F)F)C=C(C(=N1)S(N)(=O)=O)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 321
- 疎水性パラメータ計算基準値(XlogP): 1.2
- トポロジー分子極性表面積: 81.4
3-(Difluoromethyl)-5-fluoro-2-iodopyridine-6-sulfonamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029036027-250mg |
3-(Difluoromethyl)-5-fluoro-2-iodopyridine-6-sulfonamide |
1806878-30-7 | 95% | 250mg |
$950.60 | 2022-03-31 | |
| Alichem | A029036027-500mg |
3-(Difluoromethyl)-5-fluoro-2-iodopyridine-6-sulfonamide |
1806878-30-7 | 95% | 500mg |
$1,836.65 | 2022-03-31 | |
| Alichem | A029036027-1g |
3-(Difluoromethyl)-5-fluoro-2-iodopyridine-6-sulfonamide |
1806878-30-7 | 95% | 1g |
$2,808.15 | 2022-03-31 |
3-(Difluoromethyl)-5-fluoro-2-iodopyridine-6-sulfonamide 関連文献
-
Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917
-
Daniel T. Weiss,Philipp J. Altmann,Stefan Haslinger,Christian Jandl,Alexander Pöthig,Mirza Cokoja,Fritz E. Kühn Dalton Trans., 2015,44, 18329-18339
-
Guofei Chen,Huiwen Zhao,Liping Song,Xingzhong Fang RSC Adv., 2015,5, 53926-53934
-
Xu Zhang,K. P. Rakesh,Hua-Li Qin Chem. Commun., 2019,55, 2845-2848
-
Andrew L. Johnson,Matthew G. Davidson,Yolanda Pérez,Matthew D. Jones,Nicolas Merle,Paul R. Raithby,Stephen P. Richards Dalton Trans., 2009, 5551-5558
1806878-30-7 (3-(Difluoromethyl)-5-fluoro-2-iodopyridine-6-sulfonamide) 関連製品
- 574732-18-6(2,4-Dichloro-3-(difluoromethyl)benzoic acid)
- 1010867-79-4(5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-2-(4-phenyl-1H-pyrazol-3-yl)phenol)
- 437982-68-8(2-(4-{(tert-butoxy)carbonylamino}phenyl)propanoic acid)
- 1246555-43-0(4-Bromo-1-phenyl-1H-imidazole)
- 68281-26-5(3-methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol)
- 712324-41-9(2-[2-(5-Chloroquinolin-8-yl)oxyethoxy]benzaldehyde)
- 205927-64-6(3-(Dimethylamino)benzohydrazide)
- 2007275-34-3(5-Pyrimidinecarboxylic acid, 4-ethyl-2-(3-thietanyl)-)
- 2137570-97-7(9-cyclobutyl-2-propyl-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine)
- 124-83-4((1R,3S)-Camphoric Acid)
推奨される供給者
atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
